Ethyl 2-iodothiophene-3-carboxylate

Process Chemistry Pharmaceutical Manufacturing Suzuki Coupling

Ethyl 2-iodothiophene-3-carboxylate (CAS 225797-23-9) is a heterocyclic building block belonging to the 2-halothiophene-3-carboxylate ester family, characterized by a thiophene core bearing a reactive C–I bond at the 2-position and an ethyl ester functionality at the 3-position. Its molecular formula is C₇H₇IO₂S with a monoisotopic mass of 281.921148 Da.

Molecular Formula C7H7IO2S
Molecular Weight 282.10 g/mol
Cat. No. B13124750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-iodothiophene-3-carboxylate
Molecular FormulaC7H7IO2S
Molecular Weight282.10 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC=C1)I
InChIInChI=1S/C7H7IO2S/c1-2-10-7(9)5-3-4-11-6(5)8/h3-4H,2H2,1H3
InChIKeySHFSOFQVGDHUIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-iodothiophene-3-carboxylate: Key Synthetic Intermediate for Thiophene-Based Drug Discovery and Materials Science Procurement


Ethyl 2-iodothiophene-3-carboxylate (CAS 225797-23-9) is a heterocyclic building block belonging to the 2-halothiophene-3-carboxylate ester family, characterized by a thiophene core bearing a reactive C–I bond at the 2-position and an ethyl ester functionality at the 3-position . Its molecular formula is C₇H₇IO₂S with a monoisotopic mass of 281.921148 Da . The compound serves as a strategic electrophilic partner in palladium-catalyzed cross-coupling reactions, notably Suzuki-Miyaura couplings, where oxidative addition of the C–I bond to Pd(0) generates key organopalladium intermediates [1]. It has been employed in the scalable synthesis of selective PI3K inhibitors [2] and as a precursor for antimalarial thienoquinoline scaffolds [3]. The combination of the highly polarizable C–I bond and the electron-withdrawing ester group at the adjacent 3-position creates a defined electronic environment that governs site-selectivity in subsequent transformations [4].

Ethyl 2-iodothiophene-3-carboxylate: Why the 2-Bromo and 2-Chloro Analogs Are Not Interchangeable in Cross-Coupling Procurement


Substituting Ethyl 2-iodothiophene-3-carboxylate with its 2-bromo or 2-chloro congeners is not chemically or procedurally equivalent in cross-coupling workflows. The C–I bond exhibits substantially lower bond dissociation energy (BDE) and greater polarizability than C–Br or C–Cl, translating to faster oxidative addition kinetics and enabling room-temperature or mild heating conditions that bromo- and chloro-analogs require elevated temperatures to achieve [1]. This kinetic advantage permits lower catalyst loadings and shorter reaction times, which directly impact process mass intensity and cost-of-goods in scaled manufacturing [2]. In electrophilic substitution on the thiophene ring, the rate of halogenation at 25 °C is approximately 10⁸ times faster than benzene derivatives, underscoring the intrinsic reactivity differential between halogen substituents that directly affects site-selectivity and chemoselectivity in multi-step sequences . Furthermore, in halogen dance isomerization pathways, the iodo-substituent migrates preferentially over bromo- and chloro-substituents, establishing a mechanistic hierarchy that cannot be replicated by lighter halogens [3]. These fundamental differences preclude simple molar substitution without re-optimizing entire synthetic routes.

Ethyl 2-iodothiophene-3-carboxylate: Head-to-Head Procurement Evidence Versus 2-Bromo and 2-Chloro Analogs


Scalability and Process Robustness: Validated in Kilogram-Scale PI3K Inhibitor Manufacturing

The scalability and process robustness of Ethyl 2-iodothiophene-3-carboxylate as a Suzuki coupling partner have been validated in the kilogram-scale synthesis of selective PI3K inhibitors. High throughput experimentation (HTE) screening was employed to identify optimal Suzuki coupling conditions specifically for this iodothiophene intermediate, yielding a robust protocol that enabled the preparation of three title compounds in five additional steps each, with the final enabled synthesis requiring no column chromatography for purification [1]. In contrast, equivalent process-scale validation for the 2-bromo or 2-chloro analogs of this specific scaffold is not documented in the open literature, representing a gap in procurement confidence for alternative halogenated building blocks.

Process Chemistry Pharmaceutical Manufacturing Suzuki Coupling Scalability

Halogen Dance Isomerization: Preferential Iodo-Migration Over Bromo- and Chloro-Substituents

In base-catalyzed halogen dance reactions of mixed halothiophenes, a clear migratory hierarchy has been established: the iodo-substituent migrates preferentially over the bromo-substituent, and the bromo-substituent preferentially over the chloro-substituent [1]. This experimental observation is further supported by DFT calculations (Cam-B3LYP/LANL2DZ) on iodothiophene systems, which identified a novel iodo-bridged transition state governing eight isomerization and eight disproportionation pathways, yielding a comprehensive cascade-like mechanistic pattern for base-catalyzed halogen dance in iodothiophenes [2]. This iodo-specific mechanistic pathway is not accessible to bromo- or chloro-analogs, which lack the necessary polarizability and bridging capacity of iodine.

Halogen Dance Isomerization DFT Reaction Mechanism

Electrophilic Reactivity Differential: 10⁸-Fold Faster Halogenation Versus Benzene Derivatives

The thiophene ring bearing the iodo-substituent exhibits markedly enhanced electrophilic substitution reactivity compared to analogous benzene-based aryl iodides. Specifically, the halogenation rate of iodothiophenes at 25 °C is approximately 10⁸ (one hundred million) times faster than that of benzene derivatives under comparable conditions . While this class-level inference applies broadly to iodothiophenes versus iodoarenes, the presence of the 3-carboxylate ester in Ethyl 2-iodothiophene-3-carboxylate provides additional electronic tuning via its electron-withdrawing effect, which modulates the electron density of the thiophene ring and influences site-selectivity at the 5-position [1]. No comparable quantitative rate enhancement data are available for the 2-bromo- or 2-chloro-thiophene-3-carboxylate analogs in the same assay system.

Electrophilic Substitution Reactivity Kinetics Thiophene Chemistry

Microwave-Enhanced Sonogashira Coupling: Rapid and Efficient Alkynylation Protocol

Ethyl 2-iodothiophene-3-carboxylate and related 2-iodothiophenes participate efficiently in microwave-enhanced, rapid homogeneous-phase Sonogashira reactions, enabling rapid C(sp²)–C(sp) bond formation with terminal alkynes . While quantitative yield data under microwave irradiation specifically for Ethyl 2-iodothiophene-3-carboxylate are not provided in the source, the documented participation of 2-iodothiophenes in this accelerated protocol establishes a preparative advantage over bromo- and chloro-analogs, which typically require longer reaction times and higher temperatures under conventional thermal Sonogashira conditions due to slower oxidative addition of the C–Br and C–Cl bonds to Pd(0) [1].

Sonogashira Coupling Microwave Synthesis Alkynylation Heterocyclic Chemistry

Ethyl 2-iodothiophene-3-carboxylate: High-Value Application Scenarios for Scientific Procurement


Pharmaceutical Process Development: Kilo-Scale Suzuki Coupling for PI3K Inhibitor Manufacturing

Procure this compound when developing scalable synthetic routes for kinase inhibitors and related pharmaceutical candidates requiring robust, column-free purification protocols. The HTE-optimized Suzuki coupling conditions validated at kilogram scale for PI3K inhibitors [1] provide a directly transferable process precedent, reducing development risk and enabling faster tech transfer to manufacturing compared to unoptimized bromo- or chloro-analogs. The ester functionality at the 3-position offers a handle for subsequent amidation, hydrolysis, or reduction steps in multi-step sequences.

Antimalarial Drug Discovery: Thienoquinoline Scaffold Construction

Utilize this building block in medicinal chemistry programs targeting thienoquinoline-based antimalarial agents. The compound has been employed as a key Suzuki coupling partner with 2-nitrophenylboronic acid to construct the methyl 2-(2-nitrophenyl)thiophene-3-carboxylate core, which upon reduction yields cyclic hydroxamic acid and lactam intermediates for subsequent thieno[3,2-c]quinoline elaboration [2]. The resulting pyronaridine derivative (compound 9) displayed an IC₅₀ value of 210 nM against chloroquine-sensitive P. falciparum strain 3D7, demonstrating the scaffold's therapeutic relevance [2].

Oligothiophene and Organic Semiconductor Synthesis

Employ this iodothiophene ester as a Suzuki coupling building block in the iterative synthesis of functional oligothiophenes for OLED, OFET, and OPV applications. The predictable scaling behavior and simple removal of metallic impurities characteristic of Suzuki couplings with halothiophenes [3] make this compound suitable for electronic-grade material synthesis. The ethyl ester group provides a site for post-polymerization functionalization or serves as a solubility-modulating handle during oligomer purification and device fabrication.

Halogen Dance-Enabled Regioselective Isomerization Strategies

Select this iodo-analog over bromo- or chloro-substituted thiophenes when designing synthetic sequences that exploit base-catalyzed halogen dance isomerization to access specific regioisomers. The established migratory hierarchy (iodo > bromo > chloro) [4] and the DFT-elucidated iodo-bridged transition state mechanism [5] enable controlled halogen migration pathways that are inaccessible with lighter halogens. This reactivity is particularly valuable in the preparation of multi-substituted thiophene derivatives where direct halogenation routes are not regioselective.

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